

Application of Lansoprazole N-oxide in Impurity Profiling

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Compound of Interest

Compound Name: *Lansoprazole N-oxide*

Cat. No.: *B194826*

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Introduction

Lansoprazole is a proton pump inhibitor widely used to treat acid-reflux disorders. As with any active pharmaceutical ingredient (API), controlling impurities is a critical aspect of ensuring its quality, safety, and efficacy. **Lansoprazole N-oxide**, also known as Lansoprazole EP Impurity A, is a significant process-related impurity and a potential degradation product of Lansoprazole. [1][2][3] Its presence in the final drug product needs to be carefully monitored and controlled within acceptable limits. This application note provides a comprehensive overview of the role of **Lansoprazole N-oxide** in the impurity profiling of Lansoprazole, complete with detailed experimental protocols and data presentation.

Role of **Lansoprazole N-oxide** as a Reference Standard

Lansoprazole N-oxide serves as a crucial reference standard in the analytical testing of Lansoprazole.[3] Its availability as a well-characterized compound allows for the accurate identification and quantification of this impurity in bulk drug substances and finished pharmaceutical products.[3] By using **Lansoprazole N-oxide** as a reference, analytical laboratories can develop and validate robust analytical methods, ensure the quality control of manufacturing processes, and comply with regulatory requirements.

Quantitative Data Summary

The following table summarizes the chromatographic conditions and validation parameters from various published methods for the analysis of Lansoprazole and its impurities, including

Lansoprazole N-oxide.

Parameter	Method 1 (UPLC)	Method 2 (UHPLC)	Method 3 (HPLC)
Column	Waters Acquity BEH C18 (50 mm × 2.1 mm, 1.7 μm)	Hypersil Gold C18 (100 mm x 2.1 mm, 1.8 μ)	Inertsil ODS-3V (150 x 4.6 mm, 5 μm)
Mobile Phase A	pH 7.0 phosphate buffer: methanol (90:10 v/v)	Water	Buffer:Methanol (90:10 v/v)
Mobile Phase B	Methanol:acetonitrile (50:50 v/v)	Acetonitrile:water:triethylamine (80:20:0.005 v/v/v), pH 7.0	Acetonitrile:Methanol (90:10 v/v)
Elution	Gradient	Gradient	Gradient
Flow Rate	0.3 mL/min	Not Specified	Not Specified
Detection Wavelength	285 nm	Not Specified	Not Specified
Linearity (Lansoprazole N-oxide)	LOQ to 0.60%	25% - 150% of target concentration	Not Specified
Correlation Coefficient (r ²)	>0.998	0.9996	Not Specified
Lansoprazole N-oxide Limit	Not Specified	0.1%	Not Specified

Experimental Protocols

Protocol 1: UPLC Method for the Determination of Lansoprazole and its Impurities

This protocol is adapted from a validated stability-indicating UPLC method.

1. Materials and Reagents

- Lansoprazole Reference Standard
- **Lansoprazole N-oxide** Reference Standard
- Potassium dihydrogen phosphate (KH_2PO_4)
- Triethylamine (TEA)
- Orthophosphoric acid
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Milli-Q water

2. Chromatographic Conditions

- Instrument: Waters Acquity UPLC with a photodiode array detector
- Column: Waters Acquity BEH C18 (50 mm × 2.1 mm, 1.7 μm)
- Mobile Phase A: Mix 20 mM KH_2PO_4 buffer with 8 mL of TEA, adjust pH to 7.0 with orthophosphoric acid, and then mix with methanol in a 90:10 (v/v) ratio.
- Mobile Phase B: Methanol and acetonitrile in a 50:50 (v/v) ratio.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 3.0 μL
- Detection Wavelength: 285 nm
- Gradient Program:

Time (min)	%B
0.01	20
2.0	30
5.0	50
6.0	70
8.5	70
9.5	20

| 11.0 | 20 |

3. Preparation of Solutions

- Diluent: Prepare a mixture of a pH 11.0 buffer and ethanol.
- Standard Stock Solution: Accurately weigh and dissolve Lansoprazole and **Lansoprazole N-oxide** reference standards in the diluent to obtain a known concentration.
- Sample Solution: Accurately weigh and dissolve the Lansoprazole sample in the diluent to achieve a target concentration.

4. Procedure

- Inject the blank (diluent) to ensure no interfering peaks are present.
- Inject the standard solution to determine the retention times and response factors.
- Inject the sample solution.
- Identify and quantify **Lansoprazole N-oxide** in the sample by comparing its peak area with that of the standard.

Protocol 2: Forced Degradation Study to Investigate Impurity Formation

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products, such as **Lansoprazole N-oxide**.

1. Materials and Reagents

- Lansoprazole API
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

2. Stress Conditions

- Acid Hydrolysis: Prepare a 1.0 mg/mL solution of Lansoprazole in a mixture of acetonitrile and 0.01 N HCl (50:50 v/v). Keep at room temperature.
- Base Hydrolysis: Prepare a 1.0 mg/mL solution of Lansoprazole in a mixture of acetonitrile and 2 N NaOH (50:50 v/v). Heat at 80°C.
- Oxidative Degradation: Prepare a 1.0 mg/mL solution of Lansoprazole in a mixture of acetonitrile and 3% H₂O₂ (50:50 v/v). Keep at room temperature.
- Thermal Degradation: Expose the solid Lansoprazole API to dry heat (e.g., 105°C).
- Photolytic Degradation: Expose a solution of Lansoprazole to UV light.

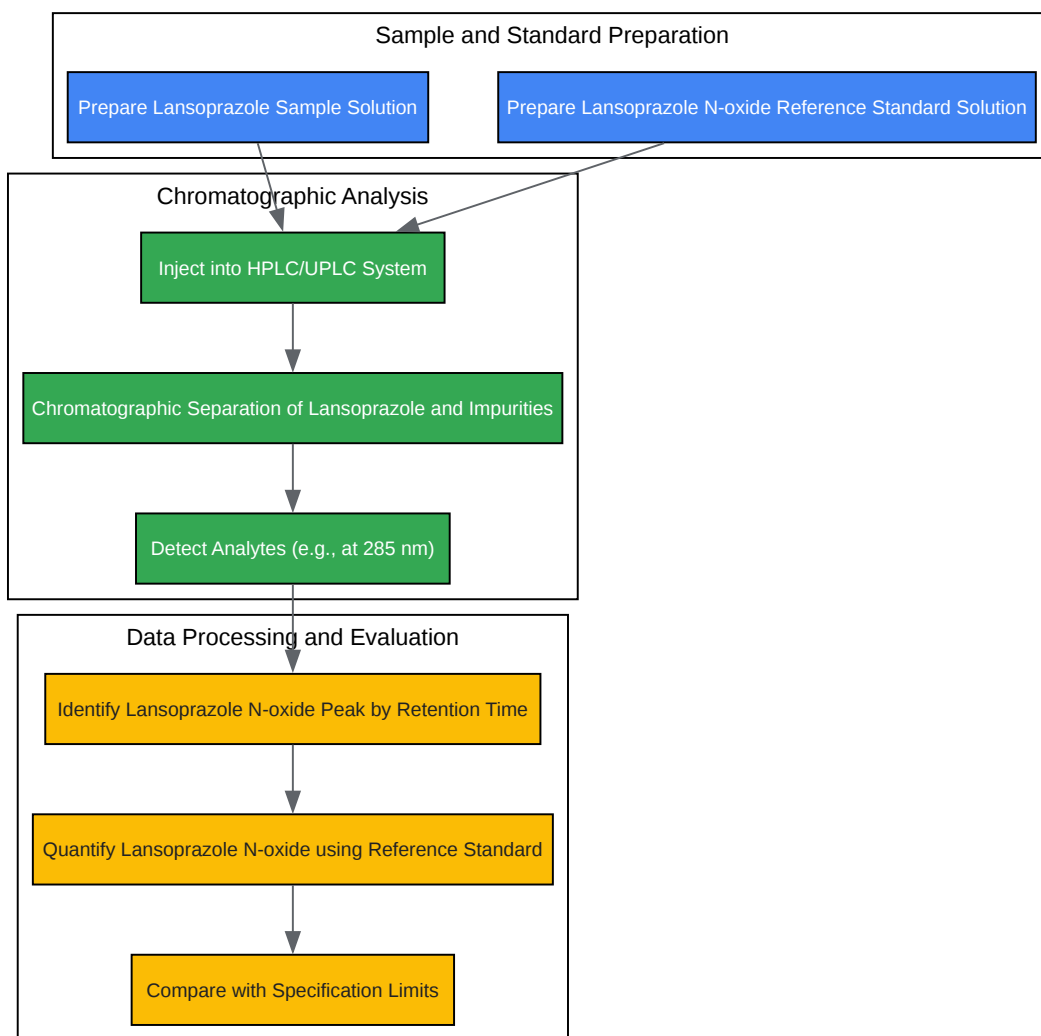
3. Sample Analysis

- At specified time points, withdraw an aliquot of each stressed sample.
- Neutralize the acid and base-stressed samples.
- Dilute the samples to an appropriate concentration with the mobile phase.

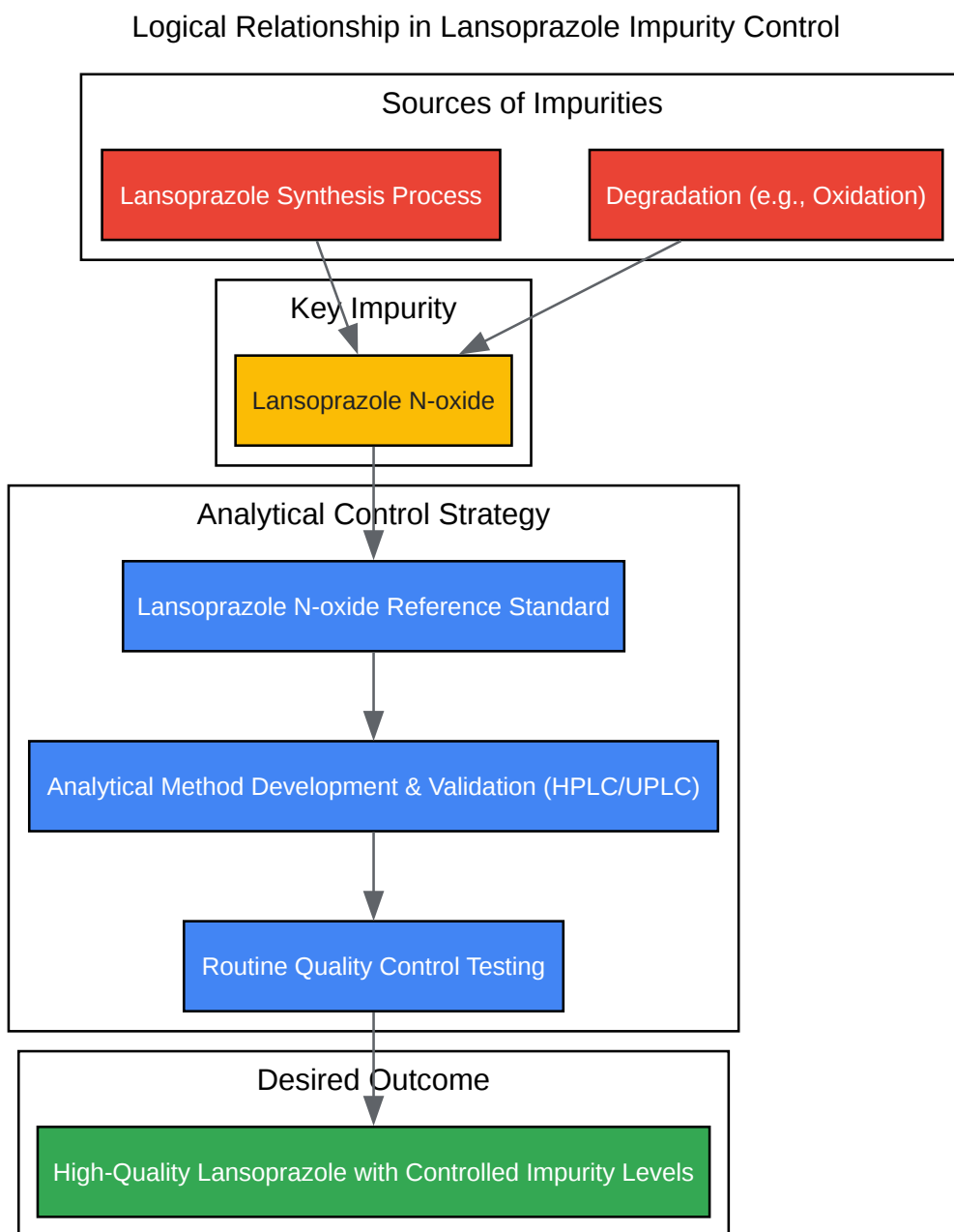
- Analyze the samples using a validated stability-indicating HPLC or UPLC method (such as Protocol 1).
- Identify the degradation products by comparing their retention times with those of known impurity standards, including **Lansoprazole N-oxide**.

Visualizations

Experimental Workflow for Lansoprazole Impurity Profiling

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Caption: Workflow for impurity profiling of Lansoprazole using **Lansoprazole N-oxide** as a reference standard.



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Caption: Relationship between the sources of **Lansoprazole N-oxide**, its control using a reference standard, and the final product quality.

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